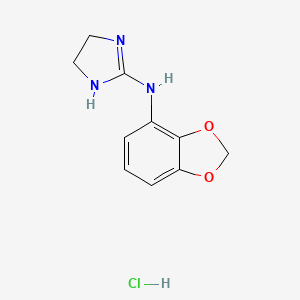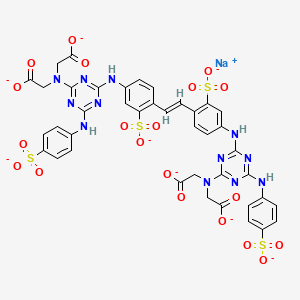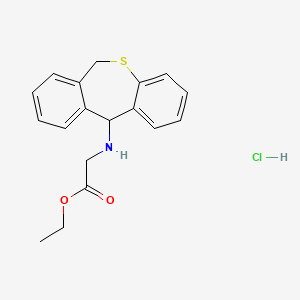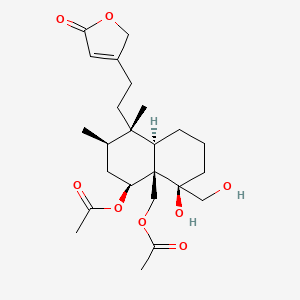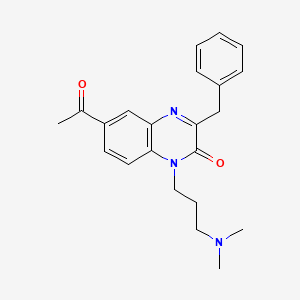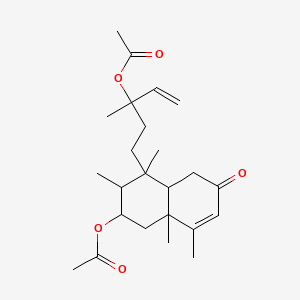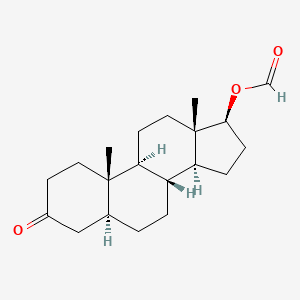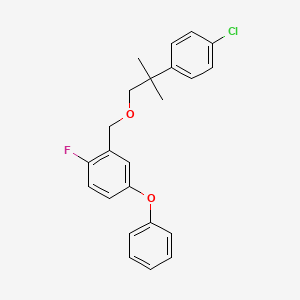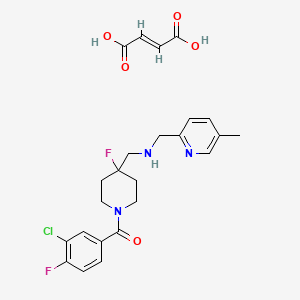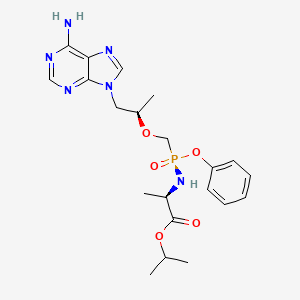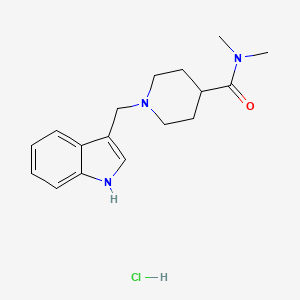
1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride . This compound has a molecular formula of C17-H23-N3-O.Cl-H and a molecular weight of 321.89 . It is primarily recognized for its applications in the pharmaceutical industry as a drug.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride typically involves the following steps:
Formation of the Indole Derivative: The indole derivative is synthesized through a Fischer indole synthesis reaction, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Piperidinecarboxamide Formation: The indole derivative is then reacted with piperidinecarboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the piperidinecarboxamide.
N,N-Dimethylation: The piperidinecarboxamide is subjected to N,N-dimethylation using formaldehyde and formic acid or other suitable methylating agents.
Hydrochloride Salt Formation: Finally, the compound is converted to its monohydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure monohydrochloride salt.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
N-Oxides: From oxidation reactions.
Amines: From reduction reactions.
Substituted Indoles: From nucleophilic substitution reactions.
科学的研究の応用
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
作用機序
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors or enzymes. The indole moiety is known to bind to serotonin receptors, while the piperidinecarboxamide structure may interact with other protein targets, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-Piperidinecarboxamide Derivatives: Compounds with similar piperidinecarboxamide structures.
Indole Derivatives: Compounds containing the indole moiety.
Uniqueness
4-Piperidinecarboxamide, N,N-dimethyl-1-(1H-indol-3-ylmethyl)-, monohydrochloride is unique due to its specific combination of the indole and piperidinecarboxamide structures, which confer distinct biological activities and therapeutic potential.
特性
CAS番号 |
6635-02-5 |
|---|---|
分子式 |
C17H24ClN3O |
分子量 |
321.8 g/mol |
IUPAC名 |
1-(1H-indol-3-ylmethyl)-N,N-dimethylpiperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N3O.ClH/c1-19(2)17(21)13-7-9-20(10-8-13)12-14-11-18-16-6-4-3-5-15(14)16;/h3-6,11,13,18H,7-10,12H2,1-2H3;1H |
InChIキー |
TXJVCDKCYRZPQC-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1CCN(CC1)CC2=CNC3=CC=CC=C32.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


